molecular formula C19H25N5O5S B6529677 ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 1020454-13-0

ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B6529677
CAS No.: 1020454-13-0
M. Wt: 435.5 g/mol
InChI Key: IWMWGFWIZKVQHT-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H25N5O5S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.15764009 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to alterations in neurotransmission and other cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect oxidative stress levels in cells by altering the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury . These changes can impact cell viability, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby affecting neurotransmitter levels and signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity and efficacy. Long-term studies have shown that the compound can induce sustained changes in cellular metabolism and function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase affects the cholinergic pathway, leading to changes in acetylcholine levels and related metabolic processes . Understanding these interactions is crucial for elucidating the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

ethyl 4-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-4-29-19(26)23-9-11-24(12-10-23)30(27,28)16-7-5-15(6-8-16)18(25)20-17-13-14(2)21-22(17)3/h5-8,13H,4,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMWGFWIZKVQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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